十六烷基三甲基溴化铵

概述

科学研究应用

溴化十六烷基三甲铵在科学研究中具有广泛的应用:

化学: 用于合成金和二氧化硅纳米颗粒.

生物学: 用于 DNA 提取的细胞裂解缓冲液.

医药: 在各种局部制剂中用作防腐剂.

工业: 存在于护发产品和其他个人护理用品中.

作用机理

溴化十六基三甲铵主要通过其表面活性剂特性发挥作用。 它通过与脂质双层相互作用来破坏细胞膜,导致细胞裂解 . 这种机制对细菌和真菌特别有效。 此外,它可以通过抑制 H±ATP 合酶活性并导致线粒体膜电位去极化来诱导某些癌细胞凋亡 .

作用机制

Target of Action

Cetrimonium bromide, also known as CTAB, is a quaternary ammonium surfactant . The primary target of CTAB is the cell membrane, where it acts as an antiseptic agent against bacteria and fungi . It is particularly effective in inhibiting cell migration and invasion in certain types of cancer cells .

Mode of Action

CTAB interacts with its targets, primarily the cell membranes, by disrupting their structure . This disruption is due to the cationic nature of CTAB, which allows it to interact with both polar and nonpolar endgroups of the cell membranes . This interaction leads to cell lysis and the isolation of certain macromolecules that exist primarily inside of the cell .

Biochemical Pathways

CTAB affects several biochemical pathways. It has been shown to modulate both the canonical and non-canonical Transforming Growth Factor-beta (TGF-β) signaling pathways . In the canonical pathway, CTAB reduces the levels of SMAD proteins, which are key signal transducers and transcriptional modulators in the TGF-β pathway . In the non-canonical pathway, CTAB restrains MAPK pathways like ERK1/2, p38 MAPK, JNK, and PI3K .

Pharmacokinetics

As a quaternary ammonium compound, it is known to form micelles in aqueous solutions . This property may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The interaction of CTAB with its targets leads to several molecular and cellular effects. It alters the mesenchymal spindle-like morphology of cells and exerts inhibitory effects on cell migration and invasion . It also reduces the protein levels of various molecules involved in cell migration and invasion, such as matrix metalloproteinases (MMP-2, MMP-9), snail, slug, twist, vimentin, fibronectin, N-cadherin, and others . Furthermore, it increases the protein levels of tissue inhibitor matrix metalloproteinase-1 (TIMP-1), TIMP-2, and claudin-1 .

Action Environment

The action of CTAB can be influenced by environmental factors. For instance, CTAB forms micelles in aqueous solutions, and the degree of micelle formation can be influenced by temperature and concentration . Additionally, CTAB has been found to have a significant effect on the growth of semi-mature plants, indicating that it can interact with biological systems in various environments .

生化分析

Biochemical Properties

Cetrimonium bromide plays a significant role in biochemical reactions. It is one of the main components of some buffers for the extraction of DNA . It interacts with both polar and nonpolar endgroups of cell membranes, making it a useful tool for cell lysis to isolate certain macromolecules that exist primarily inside of the cell .

Cellular Effects

Cetrimonium bromide exhibits anticancer cytotoxicity against several HNC cell lines with minimal effects on normal fibroblasts . This selectivity exploits cancer-specific metabolic aberrations . In vivo, Cetrimonium bromide ablated tumor-forming capacity of FaDu cells and delayed growth of established tumors .

Molecular Mechanism

Cetrimonium bromide suppresses liver cancer cell migration and invasion based on the following mechanisms: I) altering the precise balance between MMP levels and tissue inhibitors of metalloproteinases (TIMPs); II) downregulating the canonical and non-canonical TGF-β signaling pathways; III) exerting an influence on c-Met/PI3K/Akt/mTOR signaling pathway .

Temporal Effects in Laboratory Settings

Cetrimonium bromide forms micelles in aqueous solutions . At 303 K (30 °C) it forms micelles with aggregation number 75–120 (depending on method of determination; average 95) and degree of ionization, α = 0.2–0.1 (fractional charge; from low to high concentration) .

Dosage Effects in Animal Models

In one study, mice were given daily oral doses of 5 or 25 mg/kg bw "cetrimide” in aqueous solution, 6 days per week for 5 months . The bodyweight gain was reduced at both dose levels and erythrocyte counts were increased in the group receiving 25 mg/kg bw .

Metabolic Pathways

It is known to inhibit the intestinal absorption of substances such as D-glucose, methionine, and sodium butyrate in several animal species .

Transport and Distribution

It is known that Cetrimonium bromide is poorly absorbed from the gastro-intestinal tract of rats .

Subcellular Localization

As a surfactant, it is likely to be found in the cell membrane where it can interact with both polar and nonpolar endgroups .

准备方法

合成路线和反应条件

溴化十六烷基三甲铵可以通过十六烷基溴与三甲胺反应合成。 反应通常在乙醇或丙酮等有机溶剂中,在回流条件下进行 . 然后通过重结晶纯化产物。

工业生产方法

在工业环境中,溴化十六烷基三甲铵的生产涉及相同的基本反应,但规模更大。 该过程包括对反应条件的仔细控制,以确保高产率和纯度。 最终产品通常通过多个纯化步骤获得,包括过滤和干燥 .

化学反应分析

反应类型

溴化十六烷基三甲铵主要由于溴离子的存在而发生取代反应。 它也可以参与水溶液中的胶束形成,这是一个物理过程而不是化学反应 .

常用试剂和条件

取代反应: 通常涉及亲核试剂,如氢氧根离子或其他卤化物。

主要产物

取代反应: 主要产物取决于所用的亲核试剂。 例如,与氢氧根离子反应将生成十六烷基三甲铵氢氧化物。

胶束形成: 导致胶束的形成,胶束是表面活性剂分子的聚集体。

相似化合物的比较

类似化合物

- 溴化十六烷基三甲铵

- 硬脂酸十六烷基三甲铵

- 氯化苯扎氯铵

独特性

溴化十六烷基三甲铵的独特性在于其特定的结构,使其能够在相对较低的浓度下形成胶束。 这种特性使其在需要胶束形成的应用中特别有用,例如纳米颗粒合成和 DNA 提取 .

属性

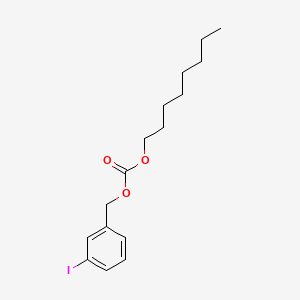

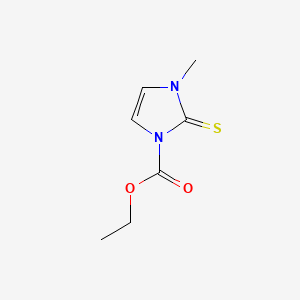

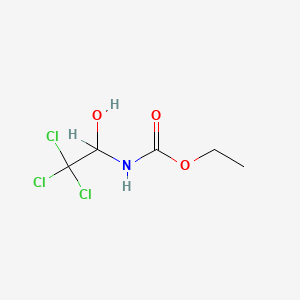

IUPAC Name |

hexadecyl(trimethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H42N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZZYPRNAOMGNLH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H42BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6899-10-1 (Parent) | |

| Record name | Cetrimonium bromide [INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5037028 | |

| Record name | Hexadecyltrimethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57-09-0, 8044-71-1 | |

| Record name | Hexadecyltrimethylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetrimonium bromide [INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetrimide [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008044711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetrimonium bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cetrimonium bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexadecyltrimethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cetrimonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.283 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETRIMONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L64N7M9BWR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Cetrimonium Bromide primarily exerts its cytotoxic effect by targeting mitochondria. [] This cationic quaternary amine compound inhibits H+-ATP synthase activity, leading to mitochondrial membrane potential depolarization. [] This disruption of mitochondrial function triggers apoptosis, characterized by reduced intracellular ATP levels, caspase activation, elevated sub-G1 cell population, and chromatin condensation. [] Additionally, Cetrimonium Bromide can react with tyrosine residues in cellular proteins, potentially inhibiting tyrosine phosphorylation and impacting cell signaling. [] In the context of bacterial cells, Cetrimonium Bromide disrupts cell membrane integrity, leading to cell lysis. []

ANone: Cetrimonium Bromide is a quaternary ammonium salt with the following characteristics:

ANone: Cetrimonium Bromide demonstrates compatibility with a range of materials and exhibits stability under various conditions, influencing its diverse applications. For instance:

- Reverse Micelles Extraction: Cetrimonium Bromide effectively forms reverse micelles with hexanol and isooctane, facilitating the purification of enzymes like feruloyl esterase. [] The extraction efficiency is influenced by factors like pH, ionic strength, and Cetrimonium Bromide concentration. []

- Gold Nanorod Synthesis: Cetrimonium Bromide acts as a stabilizing ligand in the synthesis of gold nanorods, influencing their size and morphology. [] Its aggregation behavior, tunable by additives like hexanol, impacts the growth mode and size uniformity of the resulting nanorods. []

ANone: Cetrimonium Bromide demonstrates catalytic activity in various reactions, often associated with its ability to form micelles and influence reaction kinetics. For instance:

- Friedel-Crafts Amidoalkylation: Cetrimonium Bromide catalyzes the Friedel-Crafts amidoalkylation of sesamols with N-Boc imines in aqueous media, providing a mild and efficient route to 6-amidoalkyl sesamols. []

A: While specific computational chemistry studies focused solely on Cetrimonium Bromide are limited in the provided literature, its application in computational contexts is evident. For example, researchers have used theoretical modeling to analyze the plasmon band shifts and broadening observed in silver nanorod substrates assembled with Cetrimonium Bromide. [] This modeling provided insights into the resonance coupling between assembled nanorods with different conformations. []

ANone: Cetrimonium Bromide's stability and formulation strategies are crucial for its various applications. For example:

A: While specific SHE regulations are not discussed in the provided articles, its presence in various products, including cosmetics [] and pharmaceuticals, indicates that its use is subject to regulatory oversight.

ANone: Cetrimonium Bromide has shown promising anticancer activity:

- In vitro: Studies demonstrate its cytotoxic effect against various head and neck cancer cell lines, while exhibiting minimal impact on normal fibroblasts. [] This selectivity highlights its potential to exploit cancer-specific metabolic aberrations. []

- In vivo: In mouse models, Cetrimonium Bromide exhibits antitumor efficacy by ablating the tumor-forming capacity of FaDu cells (a head and neck cancer cell line) and delaying the growth of established tumors. []

ANone: The provided literature does not contain information regarding specific resistance mechanisms or cross-resistance associated with Cetrimonium Bromide. Further research is needed to explore this aspect.

ANone: While generally considered safe for use in various applications, potential toxicity and adverse effects have been reported:

- Dermal and Ocular Irritation: Cetrimonium Bromide can cause dermal irritation and sensitization, as well as ocular irritation. [] This is a particular concern for leave-on cosmetic products, where prolonged exposure is possible. []

- Embryotoxicity and Teratogenicity: Studies in mice have shown that Cetrimonium Bromide can cause embryotoxicity and teratogenicity at specific doses. [] These findings highlight the importance of carefully considering the potential risks and benefits when using Cetrimonium Bromide.

ANone: Several analytical methods are employed to characterize and quantify Cetrimonium Bromide, each offering distinct advantages for specific applications:

- High Performance Liquid Chromatography (HPLC): This versatile technique, often coupled with UV detection (HPLC-UV), is widely used for the quantitative determination of Cetrimonium Bromide in various matrices, including rinse-off cosmetics [] and water samples. []

- Derivative Spectrophotometry: This method provides a sensitive and selective approach for simultaneously determining Cetrimonium Bromide in pharmaceutical formulations, even in the presence of other active ingredients and excipients. []

- High Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This highly sensitive and specific method allows for the indirect determination of trace amounts of Cetrimonium Bromide in complex matrices like vaccines. [] The method relies on measuring the bromide ion released from the compound. []

ANone: While the provided articles do not extensively cover the environmental impact and degradation of Cetrimonium Bromide, its widespread use in various products raises concerns about its potential ecotoxicological effects. Further research is needed to assess its fate and behavior in the environment, as well as its potential impact on aquatic and terrestrial organisms.

ANone: Several alternatives and substitutes for Cetrimonium Bromide exist, each with its own set of properties, advantages, and limitations:

- Other Quaternary Ammonium Compounds: Numerous other quaternary ammonium compounds, such as benzalkonium chloride, cetylpyridinium chloride, and steartrimonium chloride, possess similar properties and find applications in various fields. [, ]

- Alternative Antiseptic Agents: Depending on the specific application, alternative antiseptic agents, like chlorhexidine, iodine compounds, and silver-based antimicrobials, may serve as suitable substitutes. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride](/img/structure/B1668350.png)

![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,11E,13E,16R)-4-acetyloxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B1668360.png)